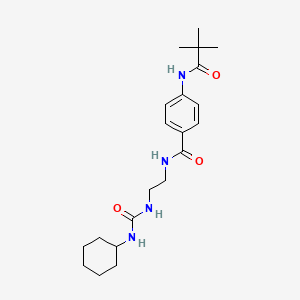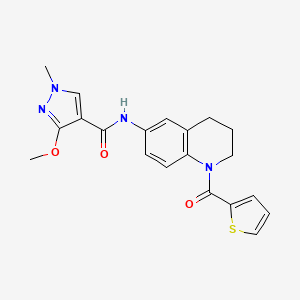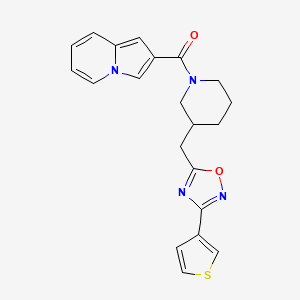![molecular formula C17H16N2O5 B2747439 N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide CAS No. 706770-07-2](/img/structure/B2747439.png)
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often found in bioactive molecules, including some pharmaceuticals . They are classified as benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of compounds with a 1,3-benzodioxol-5-ylmethyl group involves a benzene ring fused with a 1,3-dioxole ring . The exact structure of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on the specific arrangement of the atoms and functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on its specific molecular structure. For compounds with a 1,3-benzodioxole structure, they are typically colorless liquids .Mecanismo De Acción
MDMAI works by binding to serotonin receptors in the brain. This leads to an increase in the release of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. The increased release of serotonin is thought to be responsible for the euphoric and empathogenic effects of MDMAI.
Biochemical and Physiological Effects
MDMAI has been found to have a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, as well as an increase in body temperature. It has also been found to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and arousal.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMAI has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a unique mechanism of action that differs from other psychoactive drugs. This makes it a valuable tool for studying the neurochemical basis of drug addiction and related disorders.
However, there are also some limitations to the use of MDMAI in lab experiments. It is a psychoactive drug and can have unpredictable effects on the behavior of test subjects. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of potential future directions for research on MDMAI. One area of interest is the development of new psychoactive drugs that are based on the structure of MDMAI. Another area of interest is the study of the long-term effects of MDMAI on the brain and behavior. Finally, researchers are also interested in exploring the potential therapeutic applications of MDMAI for the treatment of various psychiatric disorders.
Métodos De Síntesis
MDMAI can be synthesized using a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenylacetone with N-methylhydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to yield MDMAI.
Aplicaciones Científicas De Investigación
MDMAI has been used extensively in scientific research to study the effects of psychoactive drugs on the brain. It has been found to have a unique mechanism of action that differs from other psychoactive drugs such as MDMA. This makes it a valuable tool for researchers studying the neurochemical basis of drug addiction and other related disorders.
Propiedades
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-2-3-11(7-13)9-18-16(20)17(21)19-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCPDLDCNAJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2747356.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)



![N-[(2-methylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B2747372.png)


![N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747375.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)